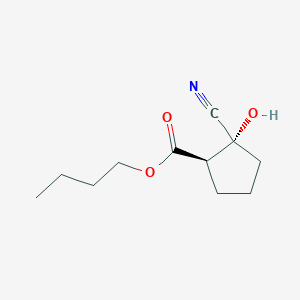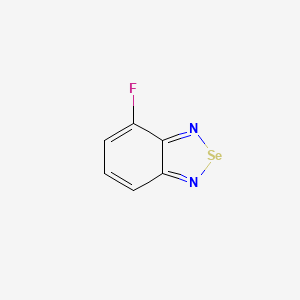silane CAS No. 847205-50-9](/img/structure/B12522467.png)
[2,2-Bis(methoxymethyl)-3-methylbutyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(methoxymethyl)-3-methylbutylsilane is a silicon-containing organic compound It is characterized by the presence of a trimethylsilyl group attached to a butyl chain, which is further substituted with methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methoxymethyl)-3-methylbutylsilane typically involves the reaction of a suitable butyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butyl precursor+(CH3)3SiCl→2,2-Bis(methoxymethyl)-3-methylbutylsilane+HCl
Industrial Production Methods
On an industrial scale, the production of 2,2-Bis(methoxymethyl)-3-methylbutylsilane may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(methoxymethyl)-3-methylbutylsilane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler silanes or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(methoxymethyl)-3-methylbutylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings, where its unique structural features impart desirable properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which 2,2-Bis(methoxymethyl)-3-methylbutylsilane exerts its effects is primarily through its ability to interact with other molecules via its silicon atom. The trimethylsilyl group can form strong bonds with various substrates, facilitating the formation of stable complexes. This interaction is crucial in applications such as catalysis and surface modification, where the compound acts as a mediator to enhance the desired chemical or physical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Similar structure but with two methyl groups instead of three.
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains an ethyl group instead of a trimethylsilyl group.
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains a phenyl group instead of a trimethylsilyl group.
Uniqueness
The uniqueness of 2,2-Bis(methoxymethyl)-3-methylbutylsilane lies in its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile reagents.
Eigenschaften
CAS-Nummer |
847205-50-9 |
|---|---|
Molekularformel |
C12H28O2Si |
Molekulargewicht |
232.43 g/mol |
IUPAC-Name |
[2,2-bis(methoxymethyl)-3-methylbutyl]-trimethylsilane |
InChI |
InChI=1S/C12H28O2Si/c1-11(2)12(8-13-3,9-14-4)10-15(5,6)7/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
HJNPMKUEHSELLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COC)(COC)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)


![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)





![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
